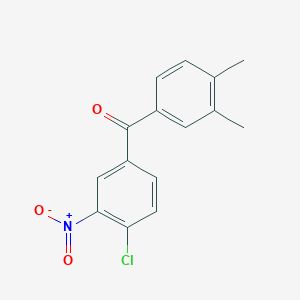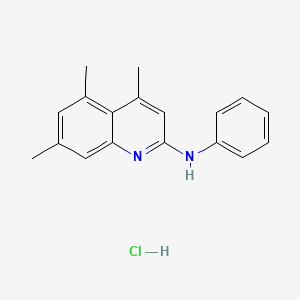![molecular formula C22H30N2O B5090422 1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride, also known as MNB, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward system in the brain. MNB has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
作用机制
1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system plays a crucial role in regulating the reward system in the brain, and dopamine signaling in this system is implicated in addiction and other neuropsychiatric disorders. By blocking the D3 receptor, this compound reduces the rewarding effects of drugs of abuse and may also improve cognitive function and reduce the positive symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. This compound has also been shown to reduce the expression of c-Fos, a marker of neuronal activation, in the nucleus accumbens and other brain regions. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal plasticity and cognitive function.
实验室实验的优点和局限性
One of the advantages of using 1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride in lab experiments is its selectivity for the D3 receptor. This allows researchers to specifically target this receptor and study its role in various neuropsychiatric disorders. However, one limitation of using this compound is its relatively low potency compared to other D3 receptor antagonists. This may require higher doses of this compound to achieve the desired effects, which could increase the risk of off-target effects.
未来方向
There are a number of future directions for research on 1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride. One area of interest is the potential use of this compound in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective D3 receptor antagonists, which could improve the efficacy and safety of these compounds. Finally, further research is needed to fully understand the mechanisms underlying the effects of this compound on neuronal plasticity and cognitive function.
合成方法
The synthesis of 1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride involves the reaction of 1-(4-methoxybenzyl)-4-piperidone with 1,4-bis(4-piperidinyl)butane in the presence of hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound. The purity of the synthesized this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, such as cocaine and methamphetamine addiction. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce the positive symptoms of the disorder. In addition, this compound has been investigated as a potential treatment for Parkinson's disease, as it has been shown to improve motor function in animal models of the disease.
属性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-25-22-10-9-18(20-7-3-4-8-21(20)22)17-23-15-11-19(12-16-23)24-13-5-2-6-14-24/h3-4,7-10,19H,2,5-6,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGPNCBRITVDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC(CC3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5090342.png)

![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)

![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)


